molecular formula C13H21NO5 B1283551 (3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate CAS No. 127910-61-6

(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate

Cat. No. B1283551
M. Wt: 271.31 g/mol
InChI Key: WHPNXNRBVFQHLV-BBBLOLIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate” is a chemical substance with the molecular formula C13H21NO51. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I could not find specific information on the synthesis of this compound. However, it’s worth noting that chemical synthesis often involves the reaction of simpler substances (reagents) to create a more complex compound. The synthesis process can involve several steps, each requiring specific reagents and conditions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as its molecular weight, boiling point, melting point, solubility, and stability. These properties can provide important information about how the compound behaves under different conditions. According to the information I found, this compound has a molecular weight of 271.31 g/mol1.


Scientific Research Applications

Synthesis and Chemical Properties

  • Flash Vacuum Pyrolysis

    This compound, when subjected to flash vacuum pyrolysis, leads to the formation of unstable 3-hydroxy-1H-pyrrole, which exists as the enol tautomer in dimethyl sulfoxide solution and predominantly as the keto tautomer in water. This product reacts readily with mild electrophiles, exclusively at the 2-position (Hill et al., 2009).

  • Chiral Bipyrrole Synthesis

    It serves as a precursor for chiral 3,3'-di-tert-butyl-2,2'-bipyrrole, synthesized from ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate, demonstrating the potential for creating complex, chiral molecular structures (Skowronek & Lightner, 2003).

  • Pyrrolo[3,2-d]isoxazoles Synthesis

    This compound is involved in reactions with nitrones, leading to the synthesis of substituted pyrrolo[3,2-d]isoxazoles, indicating its utility in creating structurally diverse heterocyclic compounds (Moroz et al., 2018).

  • Hydroformylation Reactions

    In hydroformylation reactions, it is used to synthesize important intermediates for the production of homochiral amino acid derivatives, highlighting its role in asymmetric synthesis (Kollár & Sándor, 1993).

  • Pharmacological Intermediates Synthesis

    This compound plays a crucial role as an intermediate in the production of small molecule anticancer drugs, showcasing its significance in medicinal chemistry (Zhang et al., 2018).

  • Chemical Transformations

    It undergoes various chemical transformations, including reaction with maleic anhydride and electrophilic/nucleophilic reagents, emphasizing its versatility in chemical synthesis (Moskalenko & Boev, 2014).

Future Directions

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to consult scientific literature or a chemistry professional.


properties

IUPAC Name

tert-butyl (3aS,4S,6aR)-4-formyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-12(2,3)19-11(16)14-6-9-10(8(14)7-15)18-13(4,5)17-9/h7-10H,6H2,1-5H3/t8-,9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPNXNRBVFQHLV-BBBLOLIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(C(C2O1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CN([C@@H]([C@@H]2O1)C=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701110746
Record name 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate

CAS RN

127910-61-6
Record name 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127910-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3aS,4S,6aR)-4-formyltetrahydro-2,2-dimethyl-5H-1,3-dioxolo[4,5-c]pyrrole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701110746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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